molecular formula C13H17NO5 B2901684 5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine-4-carboxyli+ CAS No. 1357352-03-4

5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine-4-carboxyli+

Cat. No. B2901684
CAS RN: 1357352-03-4
M. Wt: 267.281
InChI Key: FAYBXWGQLPAPDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine-4-carboxyli+” is a complex organic molecule. The “Tert-butoxycarbonyl” part suggests the presence of a tert-butoxycarbonyl protecting group, which is commonly used in organic synthesis to protect amines . The “tetrahydrofuro[3,2-C]pyridine” part suggests a fused ring structure consisting of a pyridine ring (a six-membered ring with one nitrogen atom and five carbon atoms) and a tetrahydrofuran ring (a five-membered ring containing one oxygen atom and four carbon atoms).


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in it. The pyridine ring is aromatic and relatively stable, but it can participate in electrophilic substitution reactions. The oxygen atom in the tetrahydrofuran ring could potentially be involved in reactions with electrophiles. The tert-butoxycarbonyl group can be removed under acidic conditions .

Scientific Research Applications

The compound has been studied for its potential applications in drug discovery, particularly as a scaffold for the development of new drugs. It has also been investigated for its use as a building block in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of 5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine-4-carboxyli+ is not fully understood, but it is believed to interact with specific enzymes and receptors in the body. Further research is needed to elucidate the exact mechanism of action.
Biochemical and Physiological Effects:
Studies have shown that the compound has various biochemical and physiological effects, including anti-inflammatory and anti-tumor activities. It has also been reported to have potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine-4-carboxyli+ in lab experiments is its versatility as a building block in organic synthesis. However, one of the limitations is its relatively complex synthesis method, which may limit its widespread use.

Future Directions

There are several future directions for research on this compound, including further investigation of its mechanism of action, optimization of the synthesis method, and exploration of its potential applications in drug discovery and other fields.
In conclusion, 5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine-4-carboxyli+ is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. While there is still much to learn about this compound, its versatility and potential benefits make it an exciting area of research for the future.

Synthesis Methods

The synthesis of 5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine-4-carboxyli+ involves a multi-step process that includes the use of various reagents and catalysts. The detailed synthesis method is beyond the scope of this paper, but it has been reported in various scientific journals.

properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-furo[3,2-c]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-6-4-9-8(5-7-18-9)10(14)11(15)16/h5,7,10H,4,6H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYBXWGQLPAPDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)O)C=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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